![molecular formula C27H29ClN2O3 B609571 (2S)-2-[[4-[3-[[(1R)-1-(4-氯-3-甲基苯基)乙基]氨基]苯基]-2,6-二甲基苯甲酰]氨基]丙酸](/img/structure/B609571.png)
(2S)-2-[[4-[3-[[(1R)-1-(4-氯-3-甲基苯基)乙基]氨基]苯基]-2,6-二甲基苯甲酰]氨基]丙酸
描述
NIBR-0213 是一种强效且选择性的鞘氨醇-1-磷酸受体亚型 1 (S1P1) 拮抗剂。 该化合物在降低外周血淋巴细胞计数方面显示出显著疗效,并已对其在自身免疫性疾病(如多发性硬化症)中的潜在治疗应用进行了研究 .
科学研究应用
化学: 用作工具化合物来研究 S1P1 在各种生化途径中的作用。
生物学: 研究其对淋巴细胞迁移和免疫反应的影响。
医学: 探索其作为自身免疫性疾病(如多发性硬化症)的潜在治疗剂的应用。
作用机制
NIBR-0213 通过选择性拮抗 S1P1 受体发挥作用。这种受体在淋巴细胞从淋巴器官中移出调节中起着至关重要的作用。 通过阻断 S1P1,NIBR-0213 可以阻止淋巴细胞进入血液,从而降低炎症和免疫反应 .
安全和危害
生化分析
Biochemical Properties
NIBR-0213 plays a crucial role in biochemical reactions by selectively antagonizing the sphingosine-1-phosphate receptor-1 (S1P1). This receptor is a G protein-coupled receptor that regulates lymphocyte trafficking. NIBR-0213 exhibits high potency with an IC50 value of 2.0 nM in human S1P1 and 2.3 nM in rat S1P1 in GTPγS assays . The compound is inactive on other sphingosine-1-phosphate receptors such as S1P2, S1P3, and S1P4, indicating its selectivity . NIBR-0213 interacts with the S1P1 receptor by competitively binding to it, thereby inhibiting its function .
Cellular Effects
NIBR-0213 has profound effects on various types of cells and cellular processes. By antagonizing the S1P1 receptor, NIBR-0213 prevents the egress of lymphocytes from lymphoid organs, leading to a reduction in peripheral blood lymphocyte counts . This effect is crucial in modulating immune responses and has therapeutic implications in autoimmune diseases. NIBR-0213 influences cell signaling pathways by inhibiting the S1P1-mediated signaling cascade, which affects gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of NIBR-0213 involves its binding to the S1P1 receptor, thereby blocking the receptor’s interaction with its natural ligand, sphingosine-1-phosphate. This inhibition prevents the receptor from activating downstream signaling pathways that are essential for lymphocyte egress . NIBR-0213 acts as a competitive antagonist with a calculated dissociation constant (Kd) of 0.37 nM . This high affinity binding results in the effective inhibition of S1P1 receptor function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of NIBR-0213 have been observed to change over time. The compound exhibits stability and maintains its efficacy in reducing peripheral blood lymphocyte counts for up to 24 hours post-treatment . Long-term studies in experimental autoimmune encephalomyelitis models have shown that NIBR-0213 can sustain its therapeutic effects over extended periods, leading to a gradual reduction in disease scores .
Dosage Effects in Animal Models
The effects of NIBR-0213 vary with different dosages in animal models. In rats, an oral dose of 30 mg/kg reduces peripheral blood lymphocyte counts by 75%-85% within 14 hours . Higher doses, such as 60 mg/kg, have been shown to maintain this effect for longer durations. In mouse models of experimental autoimmune encephalomyelitis, NIBR-0213 at 30 mg/kg and 60 mg/kg doses significantly reduces disease scores, indicating its therapeutic potential .
Metabolic Pathways
NIBR-0213 is involved in metabolic pathways that regulate lymphocyte trafficking. The compound interacts with the S1P1 receptor, which plays a critical role in the egress of lymphocytes from lymphoid organs . By inhibiting this receptor, NIBR-0213 affects the metabolic flux and levels of metabolites involved in immune cell trafficking .
Transport and Distribution
NIBR-0213 is transported and distributed within cells and tissues through its interaction with the S1P1 receptor. The compound’s high oral bioavailability (69%) ensures significant exposure after oral dosing . NIBR-0213’s distribution is primarily influenced by its binding to the S1P1 receptor, which is expressed on lymphocytes and endothelial cells .
Subcellular Localization
The subcellular localization of NIBR-0213 is primarily at the S1P1 receptor sites on lymphocytes and endothelial cells. This localization is crucial for its activity and function as an S1P1 antagonist . The compound’s targeting to these specific compartments ensures its effective inhibition of lymphocyte egress and modulation of immune responses .
准备方法
合成路线和反应条件
NIBR-0213 的合成涉及多个步骤,包括关键中间体的形成及其随后的偶联。详细的合成路线和反应条件属于专有信息,尚未公开披露。 已知合成涉及使用特定试剂和催化剂以实现所需的 选择性和效力 .
工业生产方法
NIBR-0213 的工业生产可能会涉及对合成路线的优化,以确保高产率和纯度。 这可能包括使用先进技术,如连续流化学和自动化合成,以简化生产过程 .
化学反应分析
反应类型
NIBR-0213 主要发生有机化合物典型的反应,包括:
氧化: 这种反应可以改变化合物中存在的官能团。
还原: 这种反应可用于改变分子中特定原子的氧化态。
取代: 这种反应涉及用另一个官能团取代一个官能团.
常用试剂和条件
氧化: 常用试剂包括高锰酸钾和三氧化铬。
还原: 常用试剂包括硼氢化钠和氢化铝锂。
取代: 常用试剂包括卤素和亲核试剂.
形成的主要产物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能会产生酮或羧酸,而还原可能会产生醇 .
相似化合物的比较
类似化合物
芬戈莫德: 一种用于治疗多发性硬化症的 S1P1 受体激动剂。
W146: 另一种具有不同药代动力学特性的 S1P1 拮抗剂。
VPC44116: 一种研究其对淋巴细胞迁移影响的 S1P1 拮抗剂
NIBR-0213 的独特性
NIBR-0213 的独特性在于其作为 S1P1 拮抗剂的高选择性和效力。 与其他化合物不同,它在口服剂量后对淋巴细胞移出显示出持久的作用,使其成为进一步研究和开发的有希望的候选者 .
属性
IUPAC Name |
(2S)-2-[[4-[3-[[(1R)-1-(4-chloro-3-methylphenyl)ethyl]amino]phenyl]-2,6-dimethylbenzoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29ClN2O3/c1-15-11-20(9-10-24(15)28)18(4)29-23-8-6-7-21(14-23)22-12-16(2)25(17(3)13-22)26(31)30-19(5)27(32)33/h6-14,18-19,29H,1-5H3,(H,30,31)(H,32,33)/t18-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHUARFFBDLROH-MOPGFXCFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)NC(C)C(=O)O)C)C2=CC(=CC=C2)NC(C)C3=CC(=C(C=C3)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1C(=O)N[C@@H](C)C(=O)O)C)C2=CC(=CC=C2)N[C@H](C)C3=CC(=C(C=C3)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


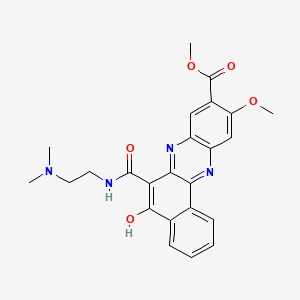

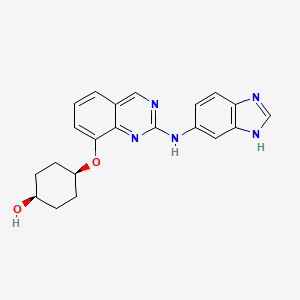
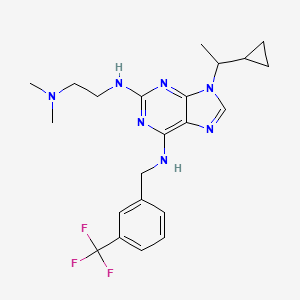
![N-Hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide](/img/structure/B609493.png)

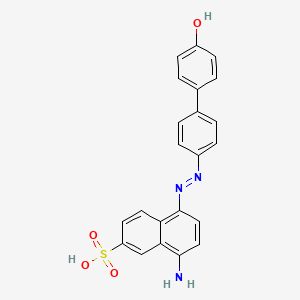
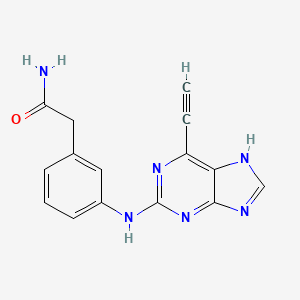


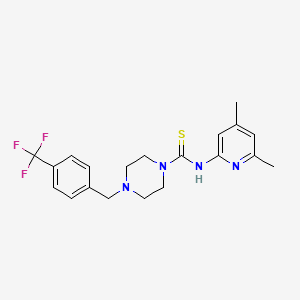

![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3-(nitrooxymethyl)benzoate](/img/structure/B609505.png)
![N-[[4-[4-(thiiran-2-ylmethylsulfonyl)phenoxy]phenyl]methyl]acetamide](/img/structure/B609509.png)
